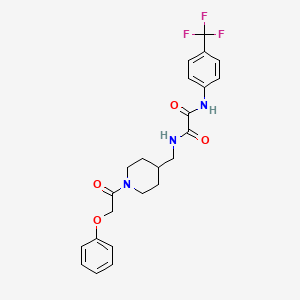
N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C23H24F3N3O4 and its molecular weight is 463.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a complex oxalamide structure characterized by:
- Piperidine ring : Contributes to the compound's ability to interact with various biological targets.
- Phenoxyacetyl group : Potentially enhances pharmacological effects.
- Trifluoromethyl phenyl group : May influence lipophilicity and receptor interactions.
The molecular formula is C23H26F3N3O4, with a molecular weight of approximately 427.5 g/mol.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Receptor Modulation : The piperidine component may facilitate binding to specific receptors, altering their activity and downstream signaling pathways.
- Inhibition of Cell Proliferation : The oxalamide linkage is believed to play a role in inhibiting the proliferation of cancer cells by inducing apoptosis.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be linked to the structural features that allow interaction with microbial targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines, including:
The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antimicrobial activity against certain pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Case Studies
A notable case study involved evaluating the pharmacokinetics and efficacy of this compound in animal models. The study found:
- Bioavailability : Approximately 50% after oral administration.
- Half-life : Estimated at 6 hours, indicating potential for sustained activity.
- Toxicity Profile : No significant adverse effects were observed at therapeutic doses.
Eigenschaften
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O4/c24-23(25,26)17-6-8-18(9-7-17)28-22(32)21(31)27-14-16-10-12-29(13-11-16)20(30)15-33-19-4-2-1-3-5-19/h1-9,16H,10-15H2,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMAIRQGRNSJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














